molecular formula C10H18N4 B13350267 2-methyl-N4-pentylpyrimidine-4,6-diamine

2-methyl-N4-pentylpyrimidine-4,6-diamine

Cat. No.: B13350267
M. Wt: 194.28 g/mol
InChI Key: HVVWGWQPRYWTHC-UHFFFAOYSA-N
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Description

2-Methyl-N4-pentylpyrimidine-4,6-diamine is a versatile chemical compound with the molecular formula C10H18N4. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.

Preparation Methods

The synthesis of 2-methyl-N4-pentylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the condensation of a three-carbon compound with an amidine structure, catalyzed by sodium hydroxide or ethoxide . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-N4-pentylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ethoxide, hydrogen gas, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N4-pentylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-methyl-N4-pentylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its effects on cell proliferation .

Comparison with Similar Compounds

2-Methyl-N4-pentylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-methyl-4-N-pentylpyrimidine-4,6-diamine

InChI

InChI=1S/C10H18N4/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14)

InChI Key

HVVWGWQPRYWTHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC(=C1)N)C

Origin of Product

United States

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